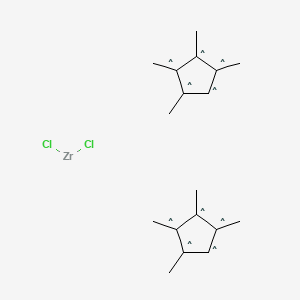
Bis(tetramethylcyclopentadienyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(tetramethylcyclopentadienyl)zirconium dichloride typically involves the reaction of zirconium tetrachloride with tetramethylcyclopentadiene. The reaction is carried out in an inert atmosphere, often using a solvent such as toluene or hexane. The process involves the following steps:
- Dissolution of zirconium tetrachloride in the solvent.
- Addition of tetramethylcyclopentadiene to the solution.
- Stirring the mixture at a controlled temperature to facilitate the reaction.
- Isolation and purification of the product through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(tetramethylcyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: The chlorine atoms can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Zirconium dioxide (ZrO₂).
Reduction: Lower oxidation state zirconium compounds.
Substitution: Various organozirconium compounds depending on the substituent used.
Scientific Research Applications
Bis(tetramethylcyclopentadienyl)zirconium dichloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying metallocene interactions with biological molecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for radiopharmaceuticals.
Industry: Utilized in the manufacturing of advanced materials, including thin films and coatings
Mechanism of Action
The mechanism of action of bis(tetramethylcyclopentadienyl)zirconium dichloride involves its ability to form stable complexes with various ligands. The compound acts as a catalyst by facilitating the formation and breaking of chemical bonds in the substrate molecules. The zirconium center plays a crucial role in stabilizing transition states and intermediates during the reaction, thereby enhancing the reaction rate and selectivity .
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium dichloride: Similar structure but with cyclopentadienyl ligands instead of tetramethylcyclopentadienyl.
Bis(ethylcyclopentadienyl)zirconium dichloride: Contains ethyl-substituted cyclopentadienyl ligands.
Bis(butylcyclopentadienyl)zirconium dichloride: Features butyl-substituted cyclopentadienyl ligands
Uniqueness
Bis(tetramethylcyclopentadienyl)zirconium dichloride is unique due to the presence of tetramethylcyclopentadienyl ligands, which provide steric hindrance and electronic effects that influence its reactivity and stability. This makes it particularly effective as a catalyst in certain polymerization reactions compared to its analogs .
Properties
Molecular Formula |
C18H26Cl2Zr |
|---|---|
Molecular Weight |
404.5 g/mol |
InChI |
InChI=1S/2C9H13.2ClH.Zr/c2*1-6-5-7(2)9(4)8(6)3;;;/h2*5H,1-4H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
ITKUCIRMDIMBMM-UHFFFAOYSA-L |
Canonical SMILES |
C[C]1[CH][C]([C]([C]1C)C)C.C[C]1[CH][C]([C]([C]1C)C)C.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


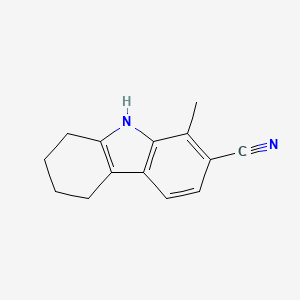
![40-(1,3-benzoxazol-2-yl)-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(44),2,6(15),8,10,12,16,18,20,22,25,27,29,31,33,38,40,42-octadecaene-4,7,14,24,35,37-hexone](/img/structure/B13800744.png)
![(2R)-2,3-Bis[bis(trimethylsilyloxy)phosphinyloxy]propionic acid trimethylsilyl ester](/img/structure/B13800747.png)
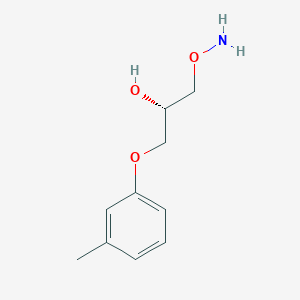

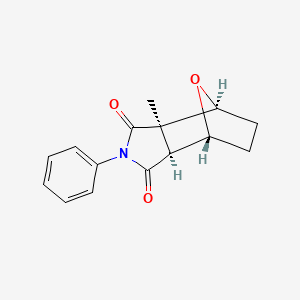

![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid;1-ethylpyrrole-2,5-dione](/img/structure/B13800789.png)

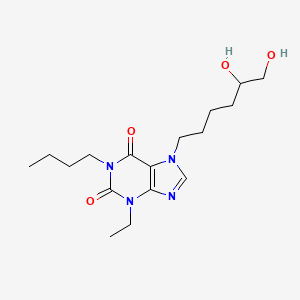
![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
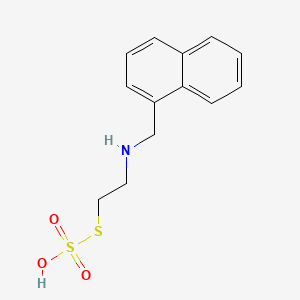
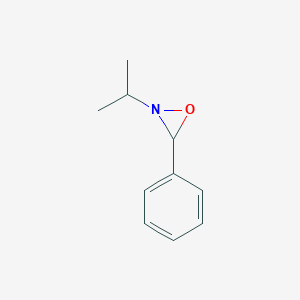
![1-Ethyl-4-[2-(4-propylcyclohexyl)ethyl]cyclohexane](/img/structure/B13800826.png)
